molecular formula C10H8Cl2N4O B2516704 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1219575-72-0

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2516704
CAS RN: 1219575-72-0
M. Wt: 271.1
InChI Key: ZSIJJAFOLCRWPC-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide (DCIPA) is a small molecule compound with a wide range of applications in scientific research. DCIPA has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Pharmacophore Design for p38α MAP Kinase Inhibitors

The design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release, utilizes compounds with imidazole scaffolds. These inhibitors, including derivatives of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide, target the ATP binding pocket of p38α MAP kinase. Their design is informed by a plethora of crystal structures of p38α in complex with small organic ligands, aiming for higher binding selectivity and potency by replacing ATP with a more fitting substitute. This approach has led to the development of compounds with improved inhibitory activity and selectivity for p38α MAP kinase over other kinases, indicating the compound's potential in treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biological Significance of Pyrimidine Appended Optical Sensors

Research on compounds containing heteroatoms, such as this compound, has highlighted their importance in the synthesis of optical sensors due to their exquisite sensing materials. Pyrimidine derivatives, in particular, have shown potential in forming coordination and hydrogen bonds, making them suitable for use as sensing probes. This application is crucial for developing new materials for detecting environmental and biological analytes, showcasing the compound's versatility beyond its pharmacological applications (Jindal & Kaur, 2021).

Therapeutic Worth of Oxadiazole Compounds

The oxadiazole ring, often found in compounds like this compound, exhibits a range of bioactivities due to its ability to bind with various enzymes and receptors in biological systems. This structural feature has spurred research into 1,3,4-oxadiazole-based derivatives for their therapeutic potentials, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The versatility and efficacy of these derivatives in treating a wide array of ailments highlight the significant role of the compound's core structure in medicinal chemistry (Verma et al., 2019).

properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-9-10(12)16(6-14-9)5-8(17)15-7-2-1-3-13-4-7/h1-4,6H,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIJJAFOLCRWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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